Cas no 1075242-43-1 (Boc-5-amino-2-methoxybenzoic acid)

Boc-5-amino-2-methoxybenzoic acid is a protected derivative of 5-amino-2-methoxybenzoic acid, featuring a tert-butoxycarbonyl (Boc) group on the amine functionality. This compound is widely used in organic synthesis and peptide chemistry due to its stability and ease of deprotection under mild acidic conditions. The Boc group safeguards the amine during multi-step reactions, while the methoxy and carboxylic acid moieties offer additional reactivity for further functionalization. Its crystalline solid form ensures consistent handling and storage. This reagent is particularly valuable in pharmaceutical and agrochemical research, where controlled amine protection is essential for constructing complex molecular architectures.
Boc-5-amino-2-methoxybenzoic acid structure
1075242-43-1 structure
商品名:Boc-5-amino-2-methoxybenzoic acid
CAS番号:1075242-43-1
MF:C13H17NO5
メガワット:267.277784109116
MDL:MFCD04972601
CID:2135747
PubChem ID:46737333

Boc-5-amino-2-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxyBenzoic acid
    • Boc-5-amino-2-methoxybenzoic acid
    • 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid
    • Z7179
    • 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
    • 5-[(tert-butoxycarbonyl)amino]-2-methoxybenzoic acid
    • DA-38160
    • CS-0207693
    • F72409
    • 1075242-43-1
    • SCHEMBL986492
    • EN300-1878237
    • BS-26034
    • MFCD04972601
    • 5-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid
    • MDL: MFCD04972601
    • インチ: 1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(18-4)9(7-8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
    • InChIKey: UKUJDZZBRAEBHX-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=C(C(=O)O)C=1)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 267.11067264g/mol
  • どういたいしつりょう: 267.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 84.9

Boc-5-amino-2-methoxybenzoic acid セキュリティ情報

  • 危険レベル:IRRITANT

Boc-5-amino-2-methoxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1298487-10G
5-(tert-butoxycarbonylamino)-2-methoxy-benzoic acid
1075242-43-1 97%
10g
$310 2024-07-21
Enamine
EN300-1878237-1.0g
5-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid
1075242-43-1
1g
$241.0 2023-06-01
TRC
B620958-500mg
Boc-5-amino-2-methoxybenzoic Acid
1075242-43-1
500mg
$ 185.00 2022-06-07
TRC
B620958-50mg
Boc-5-amino-2-methoxybenzoic Acid
1075242-43-1
50mg
$ 50.00 2022-06-07
Enamine
EN300-1878237-0.5g
5-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid
1075242-43-1
0.5g
$410.0 2023-09-18
Enamine
EN300-1878237-2.5g
5-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid
1075242-43-1
2.5g
$838.0 2023-09-18
eNovation Chemicals LLC
Y1298487-10g
5-(tert-butoxycarbonylamino)-2-methoxy-benzoic acid
1075242-43-1 97%
10g
$310 2025-02-22
Enamine
EN300-1878237-5g
5-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid
1075242-43-1
5g
$1240.0 2023-09-18
A2B Chem LLC
AE10897-25g
Boc-5-amino-2-methoxybenzoic acid
1075242-43-1 96%
25g
$271.00 2024-04-20
Aaron
AR008TWD-5g
Boc-5-amino-2-methoxybenzoic acid
1075242-43-1 96%
5g
$138.00 2025-02-13

Boc-5-amino-2-methoxybenzoic acid 関連文献

Boc-5-amino-2-methoxybenzoic acidに関する追加情報

Boc-5-amino-2-methoxybenzoic acid (CAS No. 1075242-43-1): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

Boc-5-amino-2-methoxybenzoic acid (CAS No. 1075242-43-1) is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. This compound is characterized by its aromatic ring, substituted with a methoxy group at the 2-position and an amino group at the 5-position, protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis to temporarily block the reactivity of amino groups, allowing for selective functionalization and subsequent deprotection.

The molecular formula of Boc-5-amino-2-methoxybenzoic acid is C13H17NO4, and its molecular weight is approximately 263.28 g/mol. The compound exhibits excellent solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various synthetic transformations and biological assays.

In recent years, Boc-5-amino-2-methoxybenzoic acid has been extensively studied for its potential as a building block in the synthesis of bioactive molecules. One notable application is in the development of inhibitors for various enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are important targets in cancer therapy. The methoxy group on the aromatic ring enhances the lipophilicity of the molecule, while the amino group provides a site for further functionalization to optimize binding affinity and selectivity.

The synthesis of Boc-5-amino-2-methoxybenzoic acid typically involves several steps, starting from commercially available starting materials. One common approach is to begin with 2-methoxybenzoic acid, which undergoes nitration to introduce a nitro group at the 5-position. The nitro group is then reduced to an amino group using hydrogenation or other reducing agents. Finally, the amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

The protected amino group in Boc-5-amino-2-methoxybenzoic acid can be selectively deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This deprotection step is crucial for generating the free amino derivative, which can then be coupled with other molecules using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).

In addition to its use in drug discovery, Boc-5-amino-2-methoxybenzoic acid has also found applications in materials science and chemical biology. For example, researchers have explored its potential as a ligand for metal complexes with catalytic activity. The aromatic ring and functional groups provide multiple sites for coordination with metal ions, leading to complexes with enhanced catalytic properties.

The biological activity of derivatives of Boc-5-amino-2-methoxybenzoic acid has been investigated in various contexts. A study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives exhibit potent antiviral activity against herpes simplex virus (HSV). The methoxy group was found to play a critical role in enhancing antiviral potency, while the amino group allowed for further optimization through structural modifications.

Safety and toxicity profiles are essential considerations when evaluating compounds for pharmaceutical applications. To date, no significant toxicity issues have been reported for Boc-5-amino-2-methoxybenzoic acid. However, as with any new chemical entity, thorough safety assessments are necessary before advancing to clinical trials. Preclinical studies should include evaluations of genotoxicity, mutagenicity, and acute/chronic toxicity to ensure that the compound meets regulatory requirements.

In conclusion, Boc-5-amino-2-methoxybenzoic acid (CAS No. 1075242-43-1) is a valuable intermediate in medicinal chemistry with diverse applications ranging from drug discovery to materials science. Its unique structural features make it an attractive building block for synthesizing bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new uses and optimize its properties for various applications.

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